![molecular formula C15H24O2 B14230487 {2-[(2,3-Dimethylbutan-2-yl)peroxy]propan-2-yl}benzene CAS No. 568908-09-8](/img/structure/B14230487.png)
{2-[(2,3-Dimethylbutan-2-yl)peroxy]propan-2-yl}benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-[(2,3-Dimethylbutan-2-yl)peroxy]propan-2-yl}benzene is an organic peroxide compound. Organic peroxides are a class of compounds that contain the peroxide functional group (ROOR’). These compounds are known for their ability to decompose and release oxygen, making them useful in various industrial applications, including polymerization initiators and bleaching agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2,3-Dimethylbutan-2-yl)peroxy]propan-2-yl}benzene typically involves the reaction of 2,3-dimethylbutan-2-yl hydroperoxide with propan-2-ylbenzene under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the peroxide bond. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions and enable the efficient production of large quantities of the compound. The use of continuous flow reactors also enhances safety by minimizing the risk of uncontrolled decomposition of the peroxide.
化学反应分析
Types of Reactions
{2-[(2,3-Dimethylbutan-2-yl)peroxy]propan-2-yl}benzene undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: Under certain conditions, the peroxide group can be reduced to form alcohols or other reduced products.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions to reduce the peroxide group.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron (Fe) or sulfuric acid (H2SO4).
Major Products
Oxidation: The major products include alcohols, ketones, and carboxylic acids.
Reduction: The major products are typically alcohols or hydrocarbons.
Substitution: The major products depend on the substituents introduced to the benzene ring, such as bromobenzene or nitrobenzene derivatives.
科学研究应用
{2-[(2,3-Dimethylbutan-2-yl)peroxy]propan-2-yl}benzene has several scientific research applications:
Chemistry: It is used as a polymerization initiator in the production of plastics and resins. Its ability to decompose and release oxygen makes it valuable in oxidation reactions.
Biology: The compound is studied for its potential use in biological assays and as a tool for studying oxidative stress in cells.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its oxidative properties.
Industry: It is used in the bleaching of textiles and paper, as well as in the synthesis of various organic compounds.
作用机制
The mechanism of action of {2-[(2,3-Dimethylbutan-2-yl)peroxy]propan-2-yl}benzene involves the decomposition of the peroxide bond to release free radicals. These free radicals can initiate polymerization reactions or oxidize other molecules. The molecular targets and pathways involved include:
Polymerization: The free radicals generated can initiate the polymerization of monomers to form polymers.
Oxidation: The free radicals can oxidize various substrates, leading to the formation of oxidized products.
相似化合物的比较
Similar Compounds
Benzoyl peroxide: Another organic peroxide used as a polymerization initiator and in acne treatment.
Di-tert-butyl peroxide: Used as a radical initiator in polymerization and as a cross-linking agent.
Cumene hydroperoxide: Used in the production of phenol and acetone and as a polymerization initiator.
Uniqueness
{2-[(2,3-Dimethylbutan-2-yl)peroxy]propan-2-yl}benzene is unique due to its specific structure, which imparts distinct reactivity and stability compared to other organic peroxides. Its ability to release free radicals under controlled conditions makes it particularly valuable in industrial and research applications.
属性
CAS 编号 |
568908-09-8 |
|---|---|
分子式 |
C15H24O2 |
分子量 |
236.35 g/mol |
IUPAC 名称 |
2-(2,3-dimethylbutan-2-ylperoxy)propan-2-ylbenzene |
InChI |
InChI=1S/C15H24O2/c1-12(2)14(3,4)16-17-15(5,6)13-10-8-7-9-11-13/h7-12H,1-6H3 |
InChI 键 |
IMFKECHGEVIHJX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)(C)OOC(C)(C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)-](/img/structure/B14230409.png)
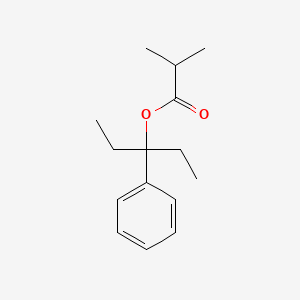
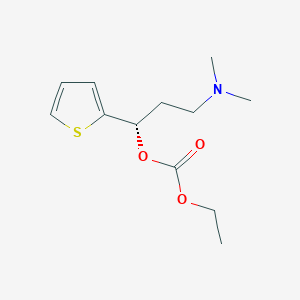
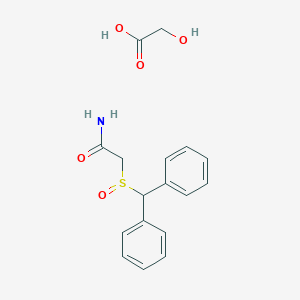
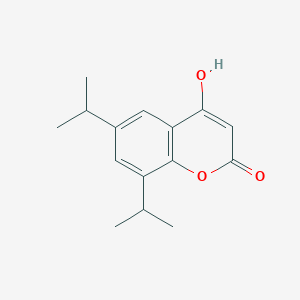


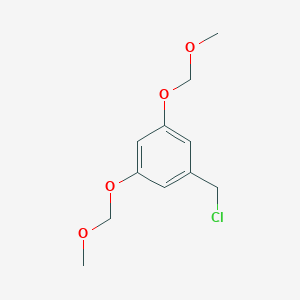
![Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitro-](/img/structure/B14230454.png)
![2-[(Benzyloxy)methoxy]pentan-3-one](/img/structure/B14230458.png)
![(9-Methoxy-6-methyl-2,2-diphenyl-2H-naphtho[1,2-b]pyran-5-yl)methanol](/img/structure/B14230470.png)
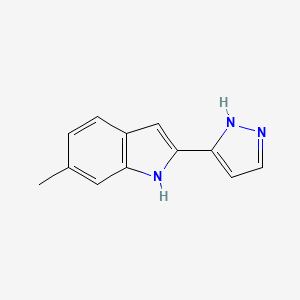
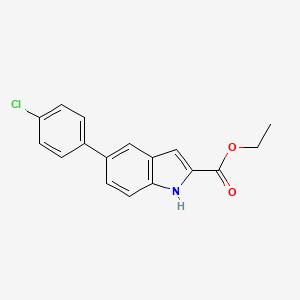
![4-{2-[3-(Propan-2-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14230490.png)
